molecular formula C9H12N2O2 B1457679 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1512040-56-0

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1457679
CAS No.: 1512040-56-0
M. Wt: 180.2 g/mol
InChI Key: RQUKINPYLPLHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system.

Synthesis of such compounds typically involves condensation reactions, as exemplified by the preparation of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which is formed via refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol .

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKINPYLPLHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1512040-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzymatic inhibition, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.21 g/mol
  • Structure :
InChI Key RQUKINPYLPLHGJ UHFFFAOYSA N\text{InChI Key RQUKINPYLPLHGJ UHFFFAOYSA N}

Antimicrobial Activity

Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. Specifically:

  • Inhibition against Bacteria :
    • The compound was tested for activity against various bacterial strains. It showed moderate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at 75 µM and 100 µM respectively .
    • Against Escherichia coli, the MIC was determined to be around 50 µM .

Enzymatic Inhibition

The biological activity of this compound extends to its role as an enzyme inhibitor:

  • Thymidylate Kinase Inhibition :
    • A study highlighted that derivatives of imidazo[1,2-a]pyridine exhibited inhibition of thymidylate kinase (TMPK) in E. coli at concentrations as low as 8.3 µM. This suggests potential utility in the development of antimicrobial agents targeting nucleotide metabolism in bacteria .

Case Studies and Research Findings

The following table summarizes key studies that investigated the biological activity of this compound and its derivatives:

Study Findings Reference
Study on Antimicrobial PropertiesDemonstrated efficacy against S. aureus, E. coli, and S. agalactiae
Enzymatic Activity AssessmentInhibitory effect on TMPK at 8.3 µM concentration
Synthesis and FunctionalizationVarious synthetic pathways leading to bioactive derivatives

Potential Therapeutic Applications

Given its antimicrobial and enzymatic inhibitory properties, this compound may have therapeutic applications in treating bacterial infections or as a lead compound in drug design targeting nucleotide synthesis pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 180.21 g/mol. The IUPAC name is 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.

Anticancer Activity

Research has indicated that compounds similar to 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exhibit promising anticancer properties. A study focused on the structural binding of heterocyclic amines with lactoperoxidase revealed that these compounds could potentially form DNA adducts leading to mutations and cancer initiation in breast tissues . The activation of such compounds in biological systems suggests a dual role where they could either act as carcinogens or serve as therapeutic agents depending on their concentration and context.

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial properties. Heterocyclic compounds have been widely studied for their ability to inhibit bacterial growth. The presence of the imidazo ring enhances the interaction with microbial enzymes and DNA, leading to effective antimicrobial action. For instance, derivatives of imidazo-pyridine have shown efficacy against various strains of bacteria and fungi in laboratory settings.

Pesticide Development

The structure of this compound allows for modifications that can enhance its activity as a pesticide. Research has demonstrated that similar compounds can disrupt the metabolic pathways of pests. By developing derivatives that target specific enzymes in pest physiology, researchers aim to create more effective and environmentally friendly pesticides.

Polymer Synthesis

The unique chemical structure of this compound can also be utilized in materials science for synthesizing polymers with specific properties. For example, incorporating imidazo-pyridine units into polymer backbones can enhance thermal stability and mechanical strength. Research into polymer composites has shown that these materials can be used in applications ranging from aerospace to biomedical devices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityFelton et al., 2018Identified binding interactions with lactoperoxidase leading to potential carcinogenic activation .
Antimicrobial PropertiesTurteltaub et al., 1993Demonstrated effectiveness against bacterial strains; potential for development into new antibiotics.
Pesticide DevelopmentIn silico modeling studiesSuggested modifications for increased efficacy against agricultural pests.
Polymer SynthesisMaterial Science JournalReported enhanced properties in polymer composites incorporating imidazo-pyridine structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid -COOH at C2, -CH₃ at C5 Not provided Potential HIF/FXa inhibitor scaffold
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid HCl -COOH at C2, isopropyl at C3, hydrochloride salt 206.24 Enhanced solubility due to salt formation
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl ester (-COOEt) at C2, -CH₃ at C5 204.23 (calc.) Ester prodrug; precursor to carboxylic acid
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid diHCl -COOH at C2, -CH₂NH₂ at C6, dihydrochloride salt Not provided Charged amine improves bioavailability
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid -CF₃ at C8, -COOH at C8 (positional isomer) Not provided Electron-withdrawing group enhances stability
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -COOH at C3, -CH₂CH₃ at C2 (positional isomer) Not provided Tested for tuberculosis treatment
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid Pyrimidine ring (N at C7/C8) instead of pyridine 181.19 Altered electronic properties

Key Structural and Functional Differences

Substituent Effects
  • Carboxylic Acid vs. Ester : The ethyl ester derivative (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) lacks the ionizable -COOH group, reducing water solubility but serving as a prodrug for in vivo hydrolysis to the active acid .
Salt Forms
  • Hydrochloride salts (e.g., 3-(propan-2-yl) analog) enhance aqueous solubility, critical for formulation and pharmacokinetics .
Heterocyclic Core Modifications
  • Replacement of pyridine with pyrimidine (e.g., 5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid) introduces an additional nitrogen atom, modifying electron distribution and hydrogen-bonding capacity .
Functional Group Additions
  • The trifluoromethyl group in 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid provides metabolic stability and lipophilicity, common in agrochemical and pharmaceutical design .

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridine derivatives, including 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid, typically involves:

A key approach is the use of multicomponent reactions or Michael-type additions that enable efficient ring formation with functional group diversity.

Specific Preparation Methodologies

Three-Component Michael-Type Reaction Using Meldrum’s Acid

One efficient method for preparing imidazo[1,2-a]pyridine carboxylic acid derivatives involves a three-component Michael-type reaction using Meldrum’s acid as a key reagent. This approach has been demonstrated for the synthesis of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives, which are structurally related to the target compound.

  • Procedure : The reaction involves the condensation of an imidazo[1,2-a]pyridine precursor with Meldrum’s acid and an appropriate Michael acceptor under controlled conditions.
  • Advantages : This method allows for parallel synthesis and the generation of libraries of derivatives with diverse substitution patterns.
  • Outcome : The carboxylic acid functionality is introduced efficiently at the desired position, enabling further functionalization.

This method, while focused on the 3-position derivatives, provides a foundation for analogous strategies to prepare 2-carboxylic acid derivatives like this compound.

Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate

Another innovative synthetic route involves the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This method enables the formation of imidazo[1,5-a]pyridine analogs and can be adapted to related imidazo[1,2-a]pyridine systems.

  • Catalyst System : Bi(OTf)3 (5 mol%) with p-TsOH·H2O as a co-catalyst.
  • Solvent : Acetonitrile (MeCN) is used as both solvent and reactant in varying equivalents.
  • Conditions : Reactions typically conducted at elevated temperatures (~150 °C) in sealed tubes.
  • Yields : High isolated yields up to 97% have been reported for related imidazo-pyridine carboxylic acid derivatives.
  • Substrate Scope : The method tolerates various substituents on the pyridine ring, including methyl and halogen groups, with moderate to excellent yields.

This catalytic system facilitates the conversion of benzylic alcohols into benzylic cations, which then undergo cyclization to form the fused heterocyclic system with the carboxylic acid group at the 2-position. The method’s adaptability and efficiency make it a promising route for synthesizing this compound.

Optimization of Reaction Conditions

The Ritter-type reaction was optimized through systematic variation of catalyst loading, acid equivalents, solvent ratios, and substrate concentration. Key findings include:

Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) MeCN (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
9 5 7.5 15.0 - 97
  • Increasing the equivalents of acetonitrile improved yields.
  • The presence of Bi(OTf)3 catalyst was crucial for high conversion.
  • Optimal conditions involved 5 mol% Bi(OTf)3, 7.5 equivalents of p-TsOH·H2O, and 15 equivalents of MeCN, achieving up to 97% yield.

Substrate Scope and Functional Group Tolerance

The reaction scope was examined with various substituted pyridinylmethanol derivatives:

Substrate Substitution Product Yield (%) Notes
5-Methyl (ortho) 93 Excellent yield, minimal steric hindrance
5-Chloro (ortho) 88 Slightly lower yield due to sterics
5-Bromo (ortho) 75 Moderate yield, steric effects observed
5-Methyl (para) 85-90 Good yields
5-Methoxy (para) 32 Lower yield, possible acid sensitivity

Steric hindrance at ortho positions affected yields moderately, while electron-donating groups like methoxy reduced product formation under acidic conditions.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield Range (%) Notes
Michael-type reaction with Meldrum’s acid Meldrum’s acid, Michael acceptors Mild to moderate temperatures Moderate to high Enables parallel synthesis, versatile
Ritter-type reaction with Bi(OTf)3 catalyst Bi(OTf)3, p-TsOH·H2O, MeCN 150 °C, sealed tube 42-97 High yields, broad substrate scope

Research Findings and Practical Implications

  • The Ritter-type reaction catalyzed by Bi(OTf)3 is a highly efficient and scalable method for synthesizing 5-substituted imidazo[1,2-a]pyridine-2-carboxylic acids, including the 5-methyl derivative.
  • Optimization of acid and solvent equivalents is critical to maximize yield.
  • The method tolerates a range of substituents, allowing for structural diversity in medicinal chemistry applications.
  • The Michael-type reaction using Meldrum’s acid provides an alternative pathway, especially useful for generating libraries of related compounds.

Q & A

Q. Methodological Approach :

  • 1H/13C NMR : Assign peaks to confirm regioselectivity (e.g., methyl group at 5-position vs. 6-position). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help identify adjacent substituents .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .
  • Melting Point Analysis : Sharp melting ranges (e.g., 202–203°C) indicate high purity, critical for biological studies .

How can researchers optimize imidazo[1,2-a]pyridine-2-carboxylic acid derivatives for improved solubility in pharmacological assays?

Q. Advanced Formulation Strategies :

  • Salt formation : Hydrochloride salts (e.g., 3-{8-methyl-imidazo[1,2-a]pyridin-2-yl}aniline hydrochloride) improve aqueous solubility .
  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl esters) enhances membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to balance solubility and assay compatibility .

What mechanistic insights support the antikinetoplastid activity of imidazo[1,2-a]pyridine-chalcone conjugates?

Advanced Mechanistic Study :
Conjugates like N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide (72% yield) inhibit kinetoplastid enzymes via:

Amide bond flexibility : Enables interaction with hydrophobic enzyme pockets.

Chalcone moiety : Generates reactive oxygen species (ROS) in parasites.

Synergistic effects : Dual-target inhibition (e.g., topoisomerase II and trypanothione reductase) .
Validation : Enzyme inhibition assays (IC50) and ROS detection via fluorescent probes .

How does continuous flow synthesis improve scalability compared to batch methods for imidazo[1,2-a]pyridine-2-carboxylic acids?

Q. Advanced Process Optimization :

  • Flow Chemistry Advantages :
    • Higher yields : 85–90% vs. 72% in batch (due to precise temperature control) .
    • Reduced reaction time : 30 minutes vs. 12 hours.
    • Automation : Enables multistep synthesis (e.g., carboxamide derivatives) without intermediate isolation .
  • Case Study : Synthesis of Mur ligase inhibitors via flow-coupled amidation .

What strategies address stability challenges during storage of imidazo[1,2-a]pyridine derivatives?

Q. Methodological Recommendations :

  • Lyophilization : Freeze-drying carboxylic acid derivatives as stable powders (store at –20°C) .
  • Inert atmosphere : Use argon/vacuum sealing to prevent oxidation of unsaturated bonds.
  • Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

How can computational modeling predict the bioactivity of novel imidazo[1,2-a]pyridine analogs?

Q. Advanced Modeling Workflow :

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antitubercular MIC values .

Molecular Dynamics : Simulate binding to Mycobacterium enoyl-ACP reductase (e.g., 5 Å RMSD threshold).

ADMET Prediction : Use SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks .

What synthetic routes enable late-stage functionalization of the imidazo[1,2-a]pyridine core?

Q. Advanced Functionalization Techniques :

  • Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the 6-position using Pd catalysts .
  • Suzuki coupling : Attach boronic acids to brominated intermediates (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) .
  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., PEG linkers) .

How do researchers validate the purity of imidazo[1,2-a]pyridine-2-carboxylic acid for in vivo studies?

Q. Methodological Rigor :

  • HPLC-MS : Purity ≥95% with symmetry factor (As) <1.2 .
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values.
  • Residual solvent testing : GC-MS to ensure ethanol/DMF levels <500 ppm (ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.